molecular formula F3Ru B3031564 Ruthenium(3+) trifluoride CAS No. 51021-05-7

Ruthenium(3+) trifluoride

Cat. No.: B3031564
CAS No.: 51021-05-7
M. Wt: 158.1 g/mol
InChI Key: YRQNNUGOBNRKKW-UHFFFAOYSA-K
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Description

Ruthenium(3+) trifluoride, also known as ruthenium(III) fluoride, is a chemical compound with the formula RuF₃. It is a dark brown solid that is insoluble in water and has a high melting point. This compound is part of the larger family of ruthenium compounds, which are known for their diverse oxidation states and significant applications in various fields .

Preparation Methods

Ruthenium(3+) trifluoride can be synthesized through several methods. One common synthetic route involves the reduction of ruthenium(V) fluoride by iodine at elevated temperatures (around 250°C) . Another method includes the reaction of ruthenium tetroxide with fluorinating agents such as krypton difluoride in hydrofluoric acid solution . Industrial production methods often involve the use of high-temperature reactions and specialized equipment to handle the reactive and corrosive nature of the fluorinating agents.

Chemical Reactions Analysis

Ruthenium(3+) trifluoride undergoes various types of chemical reactions, including:

Common reagents used in these reactions include fluorine gas, hydrogen gas, hydrazine, and various halide salts. The major products formed from these reactions depend on the specific conditions and reagents used, but they often include other ruthenium halides or elemental ruthenium.

Mechanism of Action

The mechanism of action of ruthenium(3+) trifluoride in its various applications involves its ability to undergo redox reactions and form coordination complexes with other molecules. In catalysis, this compound acts as an electron transfer agent, facilitating the oxidation or reduction of substrates . In biomedical applications, ruthenium compounds can bind to DNA, disrupting its function and leading to cell death . The specific molecular targets and pathways involved depend on the particular application and the chemical environment.

Comparison with Similar Compounds

Ruthenium(3+) trifluoride can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific reactivity with fluorine and its applications in high-temperature and highly oxidative environments.

Properties

IUPAC Name

trifluororuthenium
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/3FH.Ru/h3*1H;/q;;;+3/p-3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRQNNUGOBNRKKW-UHFFFAOYSA-K
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

F[Ru](F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

F3Ru
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50475784
Record name Ruthenium(3+) trifluoride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50475784
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51021-05-7
Record name Ruthenium(3+) trifluoride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50475784
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ruthenium(3+) trifluoride

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